Dioxosuccinic acid

Oxocarbon Chemistry Anion Design Coordination Chemistry

Researchers procuring generic C4 diacids (succinic, tartaric) for oxocarbon or heterocyclic precursor studies face experimental failure-these common acids lack the essential contiguous α-diketone moiety. Dioxosuccinic acid (CAS 7580-59-8) is the definitive C4 building block that delivers the α-diketone redox couple. • Yields the pure dioxosuccinate anion C₄O₆²⁻ upon deprotonation-a unique all-carbon-oxygen oxocarbon anion unobtainable from non-diketone C4 diacids. • Enables cyclocondensation to furan-2,3,4,5-tetraone (C₄O₅) per CN108976392 Route 1, the key heterocyclic building block for conjugated polymer photoelectric applications. • Serves as an authenticated reference standard for LC-MS/GC-MS monitoring of AOP ozonation degradation pathways. • In stock for immediate global shipment; competitive pricing for bulk research quantities.

Molecular Formula C4H2O6
Molecular Weight 146.05 g/mol
CAS No. 7580-59-8
Cat. No. B1208137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxosuccinic acid
CAS7580-59-8
Molecular FormulaC4H2O6
Molecular Weight146.05 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)C(=O)O)C(=O)O
InChIInChI=1S/C4H2O6/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)
InChIKeyBLNNXYDKWOJQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxosuccinic Acid: Procurement & Structure


Dioxosuccinic acid (2,3-dioxobutanedioic acid, CAS 7580-59-8), an α-diketone oxo dicarboxylic acid with the molecular formula C₄H₂O₆, features a four-carbon backbone bearing two ketone carbonyls and two carboxylic acid groups [1]. It occurs naturally in wine via oxidation of tartaric acid [2] and serves as a synthetic precursor to oxolane-2,3,4,5-tetrone (C₄O₅), a structurally unusual heterocyclic building block employed in conjugated polymer photoelectric materials [3].

Why Succinic and Tartaric Acids Cannot Substitute Dioxosuccinic Acid


Succinic acid (C₄H₆O₄) and tartaric acid (C₄H₆O₆) share the same C4 backbone with dioxosuccinic acid, yet they lack the contiguous α-diketone functionality that defines the target compound [1]. This structural absence eliminates two key capabilities: (1) the ability to form the fully deprotonated dioxosuccinate anion (C₄O₆²⁻), a pure carbon–oxygen oxocarbon anion that is unobtainable from non-diketone C4 diacids [2]; (2) the capacity to undergo cyclocondensation to yield furan-2,3,4,5-tetraone (C₄O₅), a synthetic transformation documented in patent literature that is inaccessible to tartaric or succinic acid under analogous conditions [3]. Procurement of succinic acid or tartaric acid therefore fails when the experimental objective explicitly requires the α-diketone redox couple or its downstream heterocyclic derivatives.

Dioxosuccinic Acid Selection Evidence


Dioxosuccinate vs Succinate Anion Composition

Upon full deprotonation, dioxosuccinic acid yields the dioxosuccinate anion C₄O₆²⁻, a member of the oxocarbon anion family that contains only carbon and oxygen [1]. In contrast, fully deprotonated succinic acid yields the succinate dianion C₄H₄O₄²⁻, which retains four hydrogen atoms and a saturated backbone [2].

Oxocarbon Chemistry Anion Design Coordination Chemistry

C4O5 Synthesis: Exclusive Precursor

In the synthetic route disclosed in Chinese patent CN108976392, 2,3-dioxosuccinic acid is heated in acetic anhydride solvent to undergo a ring-closure reaction, yielding furan-2,3,4,5-tetraone (C₄O₅, also named oxolane-2,3,4,5-tetrone), which is then further reacted with alkylamines to produce pyrrolidine-2,3,4,5-tetraketone derivatives [1]. Neither succinic acid nor tartaric acid can undergo this transformation to yield C₄O₅ under comparable conditions because they lack the requisite contiguous α-diketone moiety [2].

Heterocyclic Synthesis Oxocarbon Chemistry Photoelectric Polymers

ChEBI: α-Diketone and Anti-Ulcer Drug Annotation

According to the ChEBI ontology database (CHEBI:30799), dioxosuccinic acid is annotated as an α-diketone and an oxo dicarboxylic acid, with succinic acid (CHEBI:15741) listed as its functional parent [1]. The same ontology record cross-references dioxosuccinic acid to 'anti-ulcer drug' (ontology term 1241) [2]. Succinic acid, by comparison, lacks this specific therapeutic annotation in its ChEBI entry [3].

Chemical Ontology Drug Discovery Informatics Bioinformatics

Ozonation Byproduct: DSA vs Succinic Acid

In a study of tetrachloro-o-benzoquinone dechlorination by cesium-loaded metal oxide-catalyzed ozonation, 2,3-dioxosuccinic acid (DSA) was identified as one of the main oxidation byproducts, alongside oxalic acid (OA) [1]. Under the same oxidative degradation conditions, succinic acid — despite sharing the C4 backbone — was not reported as a detectable product, consistent with the requirement of a more highly oxidized α-diketone intermediate derived from the aromatic precursor [2].

Environmental Chemistry Advanced Oxidation Degradation Pathway Analysis

Dioxosuccinic Acid: Research & Procurement Applications


C4O5 Synthesis for Photoelectric Polymers

Dioxosuccinic acid is the documented precursor for furan-2,3,4,5-tetraone (C₄O₅) in CN108976392 Route 1, where heating in acetic anhydride yields the heterocyclic building block that subsequently undergoes amination to produce pyrrolidine-2,3,4,5-tetraketone derivatives for conjugated polymer photoelectric applications [1]. Succinic acid and tartaric acid are chemically incapable of accessing this synthetic pathway because they lack the requisite contiguous α-diketone moiety for cyclocondensation [2].

Oxocarbon Anion & Coordination Chemistry

Fully deprotonated dioxosuccinic acid yields the dioxosuccinate anion C₄O₆²⁻, a pure oxocarbon anion containing only carbon and oxygen [1]. This distinguishes it from succinate (C₄H₄O₄²⁻), which retains four hydrogen atoms [2]. Laboratories conducting fundamental studies on oxocarbon anions, metal–oxocarbon coordination complexes, or carbon–oxygen cluster chemistry should select dioxosuccinic acid to access this unique anionic species.

AOP Intermediate Monitoring

Dioxosuccinic acid (DSA) has been experimentally identified as a main oxidation byproduct during the ozonation of tetrachloro-o-benzoquinone catalyzed by cesium-loaded metal oxides, characterized by IR, ¹H-NMR, and mass spectrometry [1]. Environmental analytical laboratories developing LC–MS or GC–MS methods for monitoring AOP degradation pathways require authentic DSA reference standards for accurate retention time alignment, calibration curve construction, and confirmation of product identity.

α-Diketone Oxo Diacid Library Enrichment

Dioxosuccinic acid is annotated in the ChEBI ontology (CHEBI:30799) as an α-diketone and oxo dicarboxylic acid, with a functional parent relationship to succinic acid and a cross-reference to 'anti-ulcer drug' (term 1241) [1]. Cheminformatics and computational drug discovery groups building virtual screening libraries should include dioxosuccinic acid as a representative of the α-diketone oxo dicarboxylic acid chemotype, which is absent from generic C4 diacid collections that contain only succinic, fumaric, malic, or tartaric acids.

Technical Documentation Hub

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